molecular formula C34H38O6 B570410 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol CAS No. 78136-16-0

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol

Cat. No. B570410
CAS RN: 78136-16-0
M. Wt: 542.672
InChI Key: MQOUZFJJURBWAX-PSWJWLENSA-N
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Description

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a polyhydric alcohol that is widely used in the field of organic chemistry. It is a colorless, crystalline solid that has a melting point of 108-110°C. This compound is used as a reagent in various synthetic transformations, such as the conversion of aldehydes to alcohols and the synthesis of ketones and esters. It is also used as a solvent for various organic reactions.

Scientific Research Applications

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is used in various scientific research applications, such as the synthesis of novel heterocyclic compounds and the preparation of polymers. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of polysaccharides and polyesters.

Mechanism of Action

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol acts as a catalyst in various organic reactions. It is able to catalyze the conversion of aldehydes to alcohols, as well as the synthesis of ketones and esters. In addition, it can be used as a solvent for various organic reactions.
Biochemical and Physiological Effects
1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on biochemical or physiological processes, depending on the application.

Advantages and Limitations for Lab Experiments

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol is a versatile reagent that can be used in a wide variety of organic reactions. It is relatively inexpensive and easy to obtain, and can be stored at room temperature. However, it is not very stable and may decompose over time.

Future Directions

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol has many potential applications in the field of organic chemistry. Future research could focus on developing new synthetic methods for the preparation of this compound, as well as exploring its potential applications in the synthesis of novel heterocyclic compounds and polymers. In addition, further research could be done to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies could be conducted to develop more efficient and cost-effective methods for the synthesis of 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol.

Synthesis Methods

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol can be synthesized from the reaction of phenylmethyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction is conducted at a temperature of 70-80°C for a period of 4-6 hours. The reaction produces a mixture of di- and tetra-hydric alcohols, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol involves the protection of L-iditol with phenylmethyl groups at the 1, 3, 4, and 5 positions. The protected L-iditol is then subjected to a series of reactions to introduce the desired phenylmethyl groups.", "Starting Materials": [ "L-iditol", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Benzyl alcohol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Protection of L-iditol with benzyl chloride and sodium hydroxide to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Reduction of 1,3,4,5-tetrakis-O-benzyl-L-iditol with sodium borohydride to form 1,3,4,5-tetrakis-O-benzyl-L-iditolol", "Debenzylation of 1,3,4,5-tetrakis-O-benzyl-L-iditolol with hydrogen gas over palladium on carbon to form 1,3,4,5-tetrakis-O-benzyl-L-iditol", "Protection of 1,3,4,5-tetrakis-O-benzyl-L-iditol with benzyl chloride and hydrochloric acid to form 1,3,4,5-tetrakis-O-(phenylmethyl)-L-iditol" ] }

CAS RN

78136-16-0

Product Name

1,3,4,5-Tetrakis-O-(phenylmethyl)-L-iditol

Molecular Formula

C34H38O6

Molecular Weight

542.672

IUPAC Name

(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1

InChI Key

MQOUZFJJURBWAX-PSWJWLENSA-N

SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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